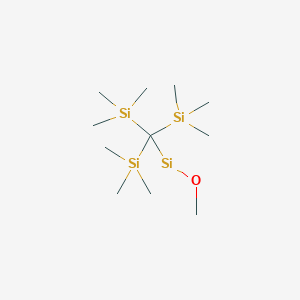
1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features a unique combination of a dimethylphenoxy group and a pentafluorobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 2,4-dimethylphenol with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorobenzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene ring.
Applications De Recherche Scientifique
1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both the dimethylphenoxy group and the pentafluorobenzene moiety. This combination imparts distinct chemical and physical properties to the compound, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
73377-03-4 |
|---|---|
Formule moléculaire |
C15H11F5O |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1-[(2,4-dimethylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C15H11F5O/c1-7-3-4-10(8(2)5-7)21-6-9-11(16)13(18)15(20)14(19)12(9)17/h3-5H,6H2,1-2H3 |
Clé InChI |
DGPFVYWKQKSUHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)



![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)



![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)



